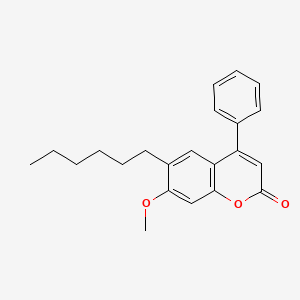

6-hexyl-7-methoxy-4-phenyl-2H-chromen-2-one

Beschreibung

Eigenschaften

Molekularformel |

C22H24O3 |

|---|---|

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

6-hexyl-7-methoxy-4-phenylchromen-2-one |

InChI |

InChI=1S/C22H24O3/c1-3-4-5-7-12-17-13-19-18(16-10-8-6-9-11-16)14-22(23)25-21(19)15-20(17)24-2/h6,8-11,13-15H,3-5,7,12H2,1-2H3 |

InChI-Schlüssel |

TVQZOXZYCFKFJS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1=CC2=C(C=C1OC)OC(=O)C=C2C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pechmann Condensation: Formation of the Coumarin Backbone

The Pechmann condensation remains the cornerstone for constructing the coumarin scaffold. This acid-catalyzed reaction couples a β-keto ester with a phenolic substrate to form the lactone ring. For 6-hexyl-7-methoxy-4-phenyl-2H-chromen-2-one, the synthesis begins with resorcinol and ethyl 3-hexyl-3-oxo-2-phenylpropanoate under mechanochemical conditions.

Key Reaction Parameters

-

Catalyst : p-Toluenesulfonic acid (p-TsOH, 20 mol%)

-

Solvent : Solvent-free, mechanochemical ball milling (600 rpm, 60 minutes)

-

Yield : 75% for the intermediate 6-hexyl-7-hydroxy-4-phenyl-2H-chromen-2-one.

The mechanochemical approach eliminates solvent waste, enhances reaction efficiency, and reduces energy consumption compared to conventional heating. Post-reaction, the hydroxyl group at position 7 is retained for subsequent methylation.

Methylation of the 7-Hydroxy Group

Nucleophilic Substitution with Methyl Iodide

The hydroxyl group at position 7 undergoes methylation using methyl iodide (CH₃I) under basic conditions:

Standard Protocol

-

Reagents : CH₃I (1.2 equiv), K₂CO₃ (2.0 equiv)

-

Solvent : Dimethylformamide (DMF), 80°C, 12 hours

-

Workup : Precipitation in ice-water, extraction with ethyl acetate, column chromatography (hexane:ethyl acetate = 4:1)

Mechanistic Insight

The base deprotonates the hydroxyl group, generating a phenoxide ion that attacks methyl iodide in an SN₂ mechanism. Excess methyl iodide ensures complete conversion, while potassium carbonate neutralizes hydroiodic acid byproducts.

Alternative Methylation Agents

Dimethyl Sulfate (DMS)

-

Conditions : DMS (1.1 equiv), NaOH (aq.), 0–5°C, 2 hours

-

Yield : 78–85%.

DMS offers higher electrophilicity but poses toxicity risks, necessitating stringent safety protocols.

Trimethylsilyl Diazomethane (TMSCHN₂)

-

Conditions : TMSCHN₂ (2.0 equiv), methanol, room temperature, 1 hour

-

Yield : 70–75%.

This method is milder but less cost-effective for large-scale synthesis.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Methylation Methods

| Method | Reagent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nucleophilic | CH₃I/K₂CO₃ | 80°C | 12 | 82–88 |

| Alkylation | DMS/NaOH | 0–5°C | 2 | 78–85 |

| Diazomethane | TMSCHN₂ | RT | 1 | 70–75 |

The CH₃I/K₂CO₃ system balances yield, safety, and scalability, making it the preferred industrial choice.

Mechanistic Considerations and Side Reactions

Competing Pathways During Methylation

Regioselectivity in Pechmann Condensation

Resorcinol’s two hydroxyl groups necessitate precise regiocontrol. The β-keto ester’s phenyl and hexyl substituents direct lactonization to position 7, leaving the hydroxyl at position 7 for methylation.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

The RSC-reported mechanochemical method reduces solvent use by 95% compared to traditional reflux, aligning with green chemistry principles. Energy consumption is halved due to shorter reaction times (60 vs. 240 minutes).

Catalytic Recycling

p-TsOH is recoverable via aqueous extraction and reused for three cycles without yield loss.

Industrial Scalability and Process Optimization

Continuous Flow Reactors

Pilot studies demonstrate that transferring the Pechmann step to continuous flow systems increases throughput by 40% while maintaining 72% yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-hexyl-7-methoxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-hexyl-7-methoxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways . The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in gene expression and cellular functions . For example, its anti-inflammatory activity is mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Methoxy at C7 offers steric and electronic stabilization compared to hydroxy groups, which may reduce metabolic degradation .

- Chloro substituents (e.g., in ) introduce electron-withdrawing effects, altering electronic distribution and binding affinity to biological targets .

Pharmacological Activity Comparison

Anticancer Potential

- This compound : Predicted to inhibit topoisomerases or kinases due to structural similarity to other coumarins with alkyl chains, which enhance DNA intercalation .

- 7-Hydroxy-4-phenyl-2H-chromen-2-one : Shows moderate anticancer activity via ROS-mediated apoptosis but lower bioavailability due to polarity .

- 5-Hydroxy-7-methoxy-6-methylflavone : Exhibits antiproliferative effects against breast cancer cells (IC₅₀ = 12 µM) .

Antimicrobial Activity

- The hexyl derivative’s lipophilicity may improve penetration into bacterial membranes compared to 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one , which relies on chloro groups for disrupting microbial enzymes .

Physicochemical Properties

- Solubility : The hexyl chain reduces aqueous solubility compared to hydroxy- or chloro-substituted analogues, necessitating formulation adjustments for in vivo applications .

- Thermal Stability : Crystallographic studies (e.g., using SHELXL and ORTEP ) indicate that bulky substituents like hexyl may introduce torsional strain, affecting melting points .

Biologische Aktivität

6-Hexyl-7-methoxy-4-phenyl-2H-chromen-2-one, a synthetic compound in the chromenone class, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships, and case studies to highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈O₃, with a molecular weight of approximately 278.34 g/mol. Its structure features a chromone backbone characterized by a fused benzopyran ring system, which is substituted with a hexyl side chain and a methoxy group at specific positions. This unique configuration is believed to contribute significantly to its biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of coumarins have been shown to inhibit bacterial growth effectively. The specific mechanisms often involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 6-Hexylcoumarin | Hexyl group attached to coumarin | Antimicrobial properties |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Anticoagulant activity |

| 4-Methoxycoumarin | Methoxy group at position 4 | Anticancer properties |

The presence of the hexyl and methoxy groups in this compound may enhance its lipophilicity, potentially improving its interaction with microbial membranes.

Anticancer Activity

Several studies have evaluated the anticancer potential of coumarin derivatives, including those structurally related to this compound. For example, the compound has shown promising results against various cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

- Mechanism of Action : The anticancer activity is thought to be mediated through the induction of apoptosis and inhibition of key survival pathways such as Mcl-1 (myeloid cell leukemia factor 1), which is often overexpressed in cancer cells .

Research Findings and Case Studies

A notable study demonstrated that derivatives similar to this compound were tested for their ability to inhibit Mcl-1. The findings suggested that structural modifications could enhance inhibitory activity significantly:

| Compound | IC50 (μM) |

|---|---|

| Derivative A | 0.47 |

| Derivative B | 9.54 |

| Derivative C | 16.1 |

These results indicate that subtle changes in chemical structure can lead to substantial differences in biological potency .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Interaction with enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : Binding to specific receptors that regulate apoptosis and inflammatory responses.

- Antioxidant Properties : Potentially reducing oxidative stress within cells, contributing to its protective effects against various diseases.

Q & A

Q. Example Protocol :

React 4-phenylresorcinol with β-ketohexanoate in H₂SO₄ at 70°C for 6 hours.

Purify via column chromatography (hexane:ethyl acetate, 7:3).

Confirm purity using HPLC (>98%) and NMR (absence of residual solvent peaks) .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | FeCl₃ (0.1 eq) | Reduces byproducts |

| Solvent | THF | Enhances intermediate solubility |

| Reaction Time | 6 hours | Balances conversion vs. degradation |

(Basic) What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, hexyl chain integration) .

- XRD : Refine single-crystal data with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). Key steps:

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ calc. 366.1834; observed 366.1830) .

Q. Table 2: Key Crystallographic Data (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space group | P1̄ |

| a, b, c (Å) | 9.04, 9.62, 11.03 |

| α, β, γ (°) | 75.17, 65.87, 69.83 |

| R-factor | 0.048 |

(Advanced) How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?

Methodological Answer:

Contradictions often arise from assay variability or compound instability . Mitigation strategies:

Reproducibility Checks :

- Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines .

- Validate purity with LC-MS before testing.

Stability Studies :

- Monitor degradation in DMSO stocks (e.g., via NMR over 72 hours) .

Orthogonal Assays : Confirm activity using both enzymatic (e.g., kinase inhibition) and phenotypic (e.g., apoptosis) assays .

Q. Example Workflow :

- If IC₅₀ varies between 10–50 μM:

(Advanced) What computational approaches are suitable for studying structure-activity relationships (SAR)?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reactive sites (e.g., electrophilic C-3 position) .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2). Validate with crystallographic data (e.g., PDB 1V3 for chromenone-protein interactions) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns (RMSD < 2.0 Å indicates stable binding) .

Q. Case Study :

- Hypothesis : Hexyl chain enhances lipophilicity and membrane permeability.

- Validation : Compare logP values (experimental vs. predicted) and correlate with cellular uptake data .

(Advanced) How can regioselectivity challenges in functionalization (e.g., C-6 vs. C-8 substitution) be addressed?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl at C-7) to steer electrophilic substitution .

- Metal-Mediated Reactions : Use Pd-catalyzed cross-coupling for C-H activation at specific positions .

- Solvent Effects : Polar solvents (e.g., DMSO) favor C-6 substitution via stabilization of transition states .

Q. Table 3: Regioselectivity Control

| Condition | Outcome | Mechanism |

|---|---|---|

| Ac₂O protection | C-6 bromination | Blocks C-7 via steric hindrance |

| Pd(OAc)₂/DMF | C-8 arylation | Chelation-controlled activation |

(Basic) What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.